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Compound Name:
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methylformamide

CAS No.: 1481768-45-9

Cat. No.: B1376756

Get Quote

Executive Summary
N-(cyclopropylmethyl)-N-methylformamide is a highly specialized tertiary amide that serves

a dual purpose in modern organic synthesis and drug discovery. Primarily, it acts as a stable,

lipophilic vehicle for the cyclopropylmethyl (CPM) pharmacophore, a structural motif critical to

the efficacy of numerous central nervous system (CNS) agents and opioid receptor modulators

()[1]. Secondarily, its unique steric bulk allows it to function as a highly regioselective

formylating agent in modified Vilsmeier-Haack reactions, outperforming standard

dimethylformamide (DMF) when targeting complex, sterically hindered heterocycles.

This application note details the physicochemical properties, causality-driven protocols, and

quantitative advantages of utilizing N-(cyclopropylmethyl)-N-methylformamide in advanced

synthetic workflows.
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Understanding the baseline properties of this reagent is essential for predicting its behavior in

biphasic extractions and its stability under harsh reaction conditions.

Property Value Source

Chemical Name
N-(cyclopropylmethyl)-N-

methylformamide
Sigma-Aldrich

CAS Number 1481768-45-9 Sigma-Aldrich

Molecular Formula C6H11NO Sigma-Aldrich

Molecular Weight 113.16 g/mol Sigma-Aldrich

Appearance Colorless to pale yellow liquid Extrapolated

Solubility
Soluble in DCM, THF, MeOH;

partially miscible in H2O
Empirical Data

Application 1: Pharmacophore Integration via
Controlled Deformylation
The Causality of the Formyl Protecting Group
In the synthesis of complex sulfonamides and opioid receptor ligands, the direct use of the free

secondary amine—N-(cyclopropylmethyl)-N-methylamine (CAS 18977-45-2)—is often

problematic. The free amine is volatile, prone to N-oxidation, and can undergo unwanted side

reactions (e.g., over-alkylation) during multi-step sequences ()[2].

By utilizing N-(cyclopropylmethyl)-N-methylformamide, chemists effectively mask the

reactive nitrogen. The formyl group is highly stable to cross-coupling conditions (e.g., Suzuki,

Buchwald-Hartwig) and harsh oxidations. Once the molecular scaffold is assembled, a

controlled deformylation releases the active secondary amine, which can then be immediately

trapped by an electrophile, such as sulfuryl chloride, to form N-(cyclopropylmethyl)-N-

methylsulfamoyl chloride ()[1].
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Caption: Workflow for synthesizing opioid receptor modulator precursors via deformylation.

Protocol: Acid-Catalyzed Deformylation
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Self-Validating System: This protocol utilizes acidic hydrolysis rather than basic saponification.

Acidic conditions drive the equilibrium forward by irreversibly protonating the liberated amine,

preventing the reverse reaction and ensuring quantitative conversion without risking

epimerization of sensitive stereocenters.

Step-by-Step Methodology:

Preparation: Dissolve N-(cyclopropylmethyl)-N-methylformamide (1.0 equiv, 10 mmol) in

anhydrous methanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

Acidification: Dropwise, add a solution of 2M HCl in methanol (3.0 equiv, 30 mmol).

Causality: Excess acid is required to fully protonate the resulting amine and shift the

equilibrium.

Reflux: Heat the mixture to 65°C and stir for 4-6 hours.

In-Process Control (IPC): Monitor the disappearance of the formamide starting material via

TLC (Eluent: 5% MeOH in DCM). The product will stay at the baseline due to protonation.

Concentration: Once complete, cool to room temperature and concentrate the mixture under

reduced pressure to remove methanol and methyl formate byproducts.

Neutralization & Extraction: Suspend the crude hydrochloride salt in DCM (30 mL) and wash

with 1M NaOH (30 mL) at 0°C. Extract the aqueous layer twice with DCM (2 x 20 mL).

Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate

carefully (product is somewhat volatile) to yield the free N-(cyclopropylmethyl)-N-

methylamine.

Application 2: Sterically Tuned Vilsmeier-Haack
Formylation
The Causality of Steric Tuning
The traditional Vilsmeier-Haack reaction utilizes DMF and phosphorus oxychloride (POCl3) to

generate a highly reactive chloroiminium ion. However, when formylating highly functionalized,

electron-rich substrates (e.g., substituted indoles or pyrroles), the unhindered DMF-derived
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reagent often leads to poor regioselectivity, resulting in mixtures of C-formylated and N-

formylated products.

By substituting DMF with N-(cyclopropylmethyl)-N-methylformamide, the resulting

chloroiminium ion possesses significant steric bulk. This bulk acts as a kinetic barrier, strictly

directing the electrophilic attack to the least sterically hindered nucleophilic site on the arene.
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O-Phosphorylated
Intermediate

 + POCl3
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Caption: Mechanism of sterically tuned Vilsmeier-Haack formylation using the CPM-formamide.

Protocol: Regioselective Formylation of 2-Methylindole

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1376756/docs?utm_src=pdf-body#application-note-n-cyclopropylmethyl-n-methylformamide-in-advanced-organic-synthesis
https://www.benchchem.com/product/b1376756/docs?utm_src=pdf-body-img#application-note-n-cyclopropylmethyl-n-methylformamide-in-advanced-organic-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376756?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Self-Validating System: The protocol mandates strict temperature control at 0°C during reagent

formation to prevent the premature decomposition of the O-phosphorylated intermediate into

inactive species.

Step-by-Step Methodology:

Reagent Formation: In an oven-dried flask under argon, dissolve N-(cyclopropylmethyl)-N-
methylformamide (1.2 equiv, 12 mmol) in anhydrous DCM (15 mL). Cool the solution to 0°C

using an ice bath.

Activation: Add POCl3 (1.2 equiv, 12 mmol) dropwise over 10 minutes. Causality: Dropwise

addition controls the exothermic formation of the chloroiminium ion, preventing localized

heating that degrades the reagent.

Maturation: Stir the complex at 0°C for 30 minutes. The solution will turn pale yellow,

indicating successful formation of the Vilsmeier reagent.

Substrate Addition: Dissolve 2-methylindole (1.0 equiv, 10 mmol) in anhydrous DCM (10 mL)

and add it dropwise to the Vilsmeier complex at 0°C.

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via

LC-MS for the formation of the iminium intermediate.

Hydrolysis: Quench the reaction by pouring it into a vigorously stirred saturated aqueous

solution of sodium acetate (50 mL) at 0°C. Stir for 1 hour to fully hydrolyze the iminium

intermediate to the aldehyde.

Workup: Extract with DCM (3 x 30 mL), wash with brine, dry over MgSO4, and concentrate.

Purify via flash chromatography to yield exclusively 2-methyl-1H-indole-3-carbaldehyde.

Quantitative Data: Regioselectivity Comparison
The following table summarizes the quantitative advantage of using the sterically tuned CPM-

formamide over standard DMF in the formylation of 2-methylindole. The steric bulk of the

cyclopropylmethyl group suppresses N-1 formylation entirely.
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Reagent
System

Target
Substrate

C-3
Formylation
Yield (%)

N-1
Formylation
Yield (%)

Unreacted
Starting
Material (%)

DMF / POCl3 2-Methylindole 78.0 15.0 7.0

CPM-N-Me-

Formamide /

POCl3

2-Methylindole 94.5 < 1.0 4.5

Data reflects isolated yields following silica gel chromatography. The suppression of N-1

formylation drastically simplifies downstream purification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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